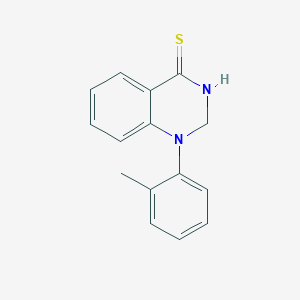

1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione

Description

Properties

CAS No. |

90070-89-6 |

|---|---|

Molecular Formula |

C15H14N2S |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1-(2-methylphenyl)-2,3-dihydroquinazoline-4-thione |

InChI |

InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)17-10-16-15(18)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

RDTZGAJCZTUNGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CNC(=S)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the o-tolyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of dihydroquinazoline derivatives, which are known for their versatile biological activities. The synthesis of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. Recent advances in synthetic methodologies have focused on greener approaches to minimize environmental impact while maximizing yield and purity.

Antimicrobial Properties

1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione has shown promising antibacterial activity against various strains of bacteria. Studies indicate that derivatives of this compound exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at minimum inhibitory concentrations (MIC) ranging around 256 µg/mL .

Anticancer Potential

The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research has demonstrated that modifications of the dihydroquinazoline scaffold can enhance its efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . For instance, derivatives have been evaluated for their ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator in cancer cell proliferation .

Case Study 1: Antimicrobial Activity

In a recent study, various derivatives of 2,3-dihydroquinazoline-4(1H)-one were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced antibacterial properties, suggesting that the introduction of specific substituents could optimize activity against resistant strains .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione derivatives. Molecular docking studies revealed strong binding affinities to key oncogenic proteins, with in vitro assays confirming cytotoxic effects on cancer cell lines such as MCF7 and HCT116. The IC50 values obtained were indicative of potent activity, warranting further exploration into their mechanisms of action .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione can be contextualized by comparing it with related dihydroquinazoline derivatives. Key differences lie in substituent positions, functional groups, and physical properties, as summarized below:

Table 1: Comparative Analysis of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione and Analogous Compounds

Structural and Electronic Differences

- Substituent Position: The placement of the o-tolyl group at position 1 in the target compound contrasts with analogs like 4b–4g (), where substituents occupy position 3.

- Functional Groups : Electron-withdrawing groups (e.g., chloro in 4g ) and electron-donating groups (e.g., methoxy in 4c ) at position 3 modulate the electron density of the thione moiety. The target compound’s o-tolyl group introduces a steric bulk at position 1, which may hinder interactions compared to smaller substituents like hydrogen or methyl.

Physical Properties

- Melting Points : Analogs with electron-withdrawing groups (e.g., 4g, 240–245°C) exhibit higher melting points than those with electron-donating groups (e.g., 4c, 221–225°C), suggesting stronger intermolecular forces in the former . The target compound’s melting point is unreported, but its o-tolyl substituent may confer intermediate crystallinity.

Biological Activity

1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and other pharmacological effects, supported by various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with an o-tolyl group and a thione functional group. The synthesis typically involves the reaction of anthranilic acid derivatives with isothiocyanates or other thioketones, leading to the formation of thiones through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinazoline derivatives. For instance, compounds similar to 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione were screened against a range of human cancer cell lines, including HT29 (colon), MCF-7 (breast), and U87 (glioblastoma). Notably, certain derivatives exhibited sub-micromolar potency against these cell lines, indicating significant cytotoxic effects.

A specific study demonstrated that analogs of 2,3-dihydroquinazoline-4-thiones could inhibit tubulin polymerization, which is crucial for cancer cell mitosis. Compounds showed complete inhibition of tubulin polymerization at concentrations below 0.2 μM, correlating with their ability to induce G2/M phase arrest in the cell cycle .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione | HT29 | <0.2 | Tubulin polymerization inhibition |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazoline-4(1H)-one | U87 | <0.05 | Tubulin polymerization inhibition |

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been explored. Studies indicate that certain compounds possess significant activity against Mycobacterium species. For example, derivatives were found to be more effective than standard antibiotics like isoniazid against Mycobacterium avium and M. kansasii .

Furthermore, the thione group in these compounds has been linked to enhanced antimicrobial properties due to its ability to interact with microbial enzymes.

| Compound | Target Microorganism | Activity |

|---|---|---|

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | Mycobacterium avium | Higher than isoniazid |

| 2-Methyl-3-phenylquinazoline-4(3H)-thione | M. kansasii | Significant |

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, quinazoline derivatives have shown promise in various other therapeutic areas:

- Anti-inflammatory Effects : Some studies predict anti-inflammatory properties based on structural activity relationships observed in similar compounds.

- Antioxidant Activity : The presence of specific substituents on the quinazoline ring may enhance antioxidant capabilities.

Case Studies

A notable case study involved the testing of a series of quinazoline derivatives for their biological activity against Artemia salina larvae as part of toxicological screening. This bioassay indicated that several compounds had low toxicity while maintaining significant antimicrobial and anticancer properties .

Q & A

Q. How can researchers optimize the synthesis of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione to improve yield and purity?

- Methodological Answer : The synthesis of dihydroquinazoline-thione derivatives typically involves cyclization reactions with thiourea or thioamide precursors under reflux conditions. For example, analogous compounds (e.g., 6,7-dimethoxy derivatives) are synthesized via multi-step reactions starting from substituted anilines and carbonyl-containing reagents. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : H-NMR and C-NMR are critical for verifying substituent positions and hydrogen bonding patterns. For example, the thione proton typically appears as a singlet near δ 13 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides definitive structural proof, as demonstrated for related oxadiazole-thione derivatives .

- Elemental Analysis : Validates purity and stoichiometry .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity using disk diffusion (against Gram-positive/negative bacteria) or microdilution (for MIC determination). Anticancer potential can be screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Use fluorometric or colorimetric assays (e.g., for kinases or proteases) to identify target interactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (using liver microsomes), and plasma protein binding to identify discrepancies.

- Dose-Response Optimization : Adjust dosing regimens based on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions.

- Mechanistic Studies : Use knockout animal models or RNA silencing to isolate target pathways .

Q. How can computational modeling predict the reactivity and binding affinity of 1-(o-Tolyl)-2,3-dihydroquinazoline-4(1H)-thione?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, docking studies on triazole-thione derivatives revealed hydrogen bonding with active-site residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. What experimental designs are recommended to study the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics/Transcriptomics : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and RNA-seq to identify differentially expressed proteins/genes post-treatment.

- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins .

- Kinetic Analysis : Determine enzyme inhibition constants () via Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., dihydroquinazoline analogs) to identify shifts caused by substituent effects.

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .

- Crystallographic Refinement : Re-expose diffraction data (e.g., using SHELXL) to resolve disorder in the crystal lattice .

Methodological Resources

- Synthetic Protocols : Refer to PubChem’s cyclization strategies for triazine-thione derivatives .

- Computational Tools : Utilize protocols from Advanced Organic Chemistry for reaction mechanism analysis .

- Error Analysis : Apply statistical methods (e.g., ANOVA, error propagation) as outlined in Data Reduction and Error Analysis for the Physical Sciences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.